molecular formula C14H17NO2 B175240 3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile CAS No. 141333-36-0

3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile

Cat. No. B175240
CAS RN: 141333-36-0
M. Wt: 231.29 g/mol
InChI Key: KOIFVFCAXJUKHG-UHFFFAOYSA-N
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Description

3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile (CMPN) is a synthetic compound that has been used in a variety of scientific research applications. It is a versatile compound that has a wide range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile and its derivatives have been extensively studied for their chemical synthesis and properties. For instance, the compound has been utilized in the synthesis of a new series of phosphodiesterase 4D (PDE4D) inhibitors, showcasing its potential in medicinal chemistry. These inhibitors, related to compounds GEBR-4a and GEBR-7b, demonstrated increased potency and good selectivity against various PDE4 enzymes without cytotoxic or genotoxic effects. The study highlighted the importance of hydrophilicity in the inhibitor-catalytic pocket interaction for achieving selectivity and potency (Brullo et al., 2014). Additionally, advancements in the synthesis of Pyrromilast, a compound utilizing 3-(cyclopentyloxy)-4-methoxyphenyl as a core structure, have shown promise in treating chronic obstructive pulmonary disease by inhibiting subtype 4B phosphodiesterase (Boyko et al., 2015).

Biological Applications and Enzymatic Studies

Research has also explored the biological applications of this compound derivatives. One study focused on the biosynthesis of p-methoxyphenylacetic acid from p-methoxyphenylacetonitrile by immobilized Bacillus subtilis ZJB-063, demonstrating the potential for bioconversion processes involving this compound. The immobilization technique allowed for efficient reusability of the biocatalyst, indicating a sustainable approach to chemical synthesis (Chen et al., 2008).

Corrosion Inhibition and Material Science

Another area of application is in corrosion inhibition and material science. A computational study investigated the corrosion inhibition performances of novel quinoline derivatives, including those related to this compound, against iron corrosion. The study provided valuable insights into the adsorption and corrosion inhibition properties, supporting the potential of these derivatives in protecting metal surfaces (Erdoğan et al., 2017).

Anticancer Research

In anticancer research, pyrimidine-5-carbonitrile-based compounds, with structural elements similar to this compound, have been evaluated as apoptosis inducers in leukemia K562 cells through PI3K/AKT axis inhibition. These findings underline the therapeutic potential of derivatives in targeting cancer cells and inducing apoptosis, showcasing the relevance of this chemical structure in developing new anticancer agents (El-Dydamony et al., 2022).

properties

IUPAC Name

2-(3-cyclopentyloxy-4-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-16-13-7-6-11(8-9-15)10-14(13)17-12-4-2-3-5-12/h6-7,10,12H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOIFVFCAXJUKHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC#N)OC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 3-cyclopentyloxy-4-methoxybenzyl chloride (119 grams, 0.49 mol), 120 milliliters of methylene chloride, KCN (70.7 grams, 1.09 mol), benzyltriethylammonium chloride (35 grams, 0.015 mol) and water (120 milliliters) was stirred vigorously at room temperature for 48 hours. The reaction mixture was diluted with methylene chloride and the layers were separated. The methylene chloride solution was extracted several times with water and evaporated to yield 3-cyclopentyloxy-4-methoxyphenylacetonitrile (109 grams, 95%) for the subsequent transformation.
Quantity
119 g
Type
reactant
Reaction Step One
Name
Quantity
70.7 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
35 g
Type
catalyst
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 3-cyclopentyloxy-4-methoxybenzaldehyde (20 g, 90.8 mmol) in acetonitrile (100 mL) was added lithium bromide (15 g, 173 mmol) followed by the dropwise addition of trimethylsilylchloride (17.4 mL, 137 mmol). After 15 min, the reaction mixture was cooled to 0° C., 1,1,3,3-tetramethyldisiloxane (26.7 mL, 151 mmol) was added dropwise and the resulting mixture was allowed to warm to room temperature. After stirring for 3 h, the mixture was separated into two layers. The lower layer was removed, diluted with methylene chloride and filtered through Celite®. The filtrate was concentrated under reduced pressure, dissolved in methylene chloride and refiltered. The solvent was removed in vacuo to provide a light tan oil. To a solution of this crude a-bromo-3-cyclopentyloxy-4-methoxytoluene in dimethylformamide (160 mL) under an argon atmosphere was added sodium cyanide (10.1 g, 206 mmol) and the resulting mixture was stirred at room temperature for 18 h, then poured into cold water (600 mL) and extracted three times with ether. The organic extract was washed three times with water, once with brine and was dried (K2CO3). The solvent was removed in vacuo and the residue was purified by flash chromatography (silica gel, 10% ethyl acetate/hexanes) to provide an off-white solid (m.p. 32-34° C.); an additional quantity of slightly impure material also was isolated.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
17.4 mL
Type
reactant
Reaction Step Two
Quantity
26.7 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10.1 g
Type
reactant
Reaction Step Four
Quantity
160 mL
Type
solvent
Reaction Step Four
Name
Quantity
600 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

A 12 liter round bottom flask equipped with an overhead stirrer, and a distillation apparatus was flushed with nitrogen. The flask was charged with 4-chloromethyl-2-cyclopentyloxy-1-methoxybenzene (519 g, 2.15 mol, 1.0 equivalents) in a solution of toluene and t-butyl methyl ether. The reaction was concentrated under reduce pressure to a residue. To the 12 liter flask was charged DMF (1.44 kg) and sodium cyanide (142 g, 2.9 mol, 1.35 equivalents). The reaction was heated to 55° C. for 6 hours or until deemed complete by the disappearance of the benzyl chloride. The reaction was concentrated under reduced pressure to a residue. To the flask was charged t-butyl methyl ether (2.30 kg) and deionized water (800 mL). The contents of the flask were vigorously stirred, and allowed to settle. The top organic layer was isolated, washed three times with deionized water (3×800 mL), and concentrated under atmospheric pressure to a residue. To the flask was added acetonitrile (1.26 kg) and the distillation was continued until an additional 400 mL of solvent was collected. The product, 4-cyanomethyl-2-cyclopentyloxy-1-methoxybenzene, was isolated as a solution in acetonitrile (92.2% yield). This was used directly in the next step.
Quantity
519 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
142 g
Type
reactant
Reaction Step Three
Name
Quantity
1.44 kg
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A mixture of 3-cyclopentyloxy-4-methoxybenzyl chloride (119 grams, 0.49 mol), 120 milliliters of methylene chloride, KCN (70.7 grams, 1.09 mol), benzyltriethylammonium chloride (35 grams, 0.015 mol) and water (120 milliliters) was stirred vigorously at room temperature for 48 hours. The reaction mixture was diluted with. methylene chloride and the layers were separated. The methylene chloride solution was extracted several times with water and evaporated to yield 3-cyclopentyloxy-4-methoxyphenylacetonitrile (109 grams, 95%) for the subsequent transformation.
Quantity
119 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Name
Quantity
70.7 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
catalyst
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One

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